molecular formula C5H3F2N B073466 2,6-Difluoropyridine CAS No. 1513-65-1

2,6-Difluoropyridine

Cat. No. B073466
CAS RN: 1513-65-1
M. Wt: 115.08 g/mol
InChI Key: MBTGBRYMJKYYOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Difluoropyridine and its derivatives involves several key methodologies. For instance, the novel aromatic diamine monomers like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine have been synthesized, leading to a range of novel fluorinated polyimides with remarkable solubility and thermal stability (Madhra et al., 2002). Additionally, the literature documents the preparation of 2,6-difluoropyridine via a reported method, highlighting its role as a versatile intermediate in organic synthesis (Finger & Starr, 1961).

Molecular Structure Analysis

Investigations into the molecular structure of 2,6-Difluoropyridine have revealed insights into its geometry and electronic states. Studies involving nematic phase nuclear magnetic resonance (NMR) have provided detailed geometric data, indicating ring distortion near the fluorine substituents, a characteristic that significantly impacts its reactivity and interactions (Orrell & Šik, 1975).

Chemical Reactions and Properties

2,6-Difluoropyridine undergoes various chemical reactions, leveraging its fluorine substituents for nucleophilic substitution and serving as a building block for more complex structures. Remarkably, a method to selectively displace halogen atoms from 2,4-dihalopyridines and 2,4,6-trihalopyridines has been developed, demonstrating the synthetic versatility of fluoropyridines (Schlosser & Rausis, 2005).

Physical Properties Analysis

The physical properties of 2,6-Difluoropyridine derivatives, especially their optical and dielectric characteristics, are of particular interest. For instance, fluorinated polyimides derived from 2,6-difluoropyridine show outstanding optical transparency, low moisture absorption, and excellent thermal stability, making them suitable for various advanced applications (Guan et al., 2014).

Scientific Research Applications

Organometallic Chemistry

2,6-Difluoropyridine has been explored in the field of organometallic chemistry. Schlosser and Rausis (2004) demonstrated that 2,6-difluoropyridine-3-carboxaldehyde can be prepared through the treatment of 2,6-difluoropyridine with lithium diisopropylamide and N,N-dimethylformamide, leading to regioselective displacements of fluorine from the aldehyde by nucleophiles. This research highlights the versatility of 2,6-difluoropyridine derivatives in organometallic synthesis, enabled by modern organometallic methods like site-selective hydrogen/metal and halogen/metal permutations and deprotonation-triggered heavy halogen migrations (Schlosser & Rausis, 2004).

Molecular Geometry Studies

Studies on the molecular geometry of 2,6-difluoropyridine have been conducted using nuclear magnetic resonance (NMR). Orrell and Šik (1975) investigated 2,6-difluoropyridine, among other disubstituted pyridines, in a nematic phase to understand the average orientations of these molecules. Their research indicated a distortion in the pyridine ring near the fluorine substituents, providing insights into the structural behavior of fluorinated pyridines (Orrell & Šik, 1975).

Spectroscopic Analysis

2,6-Difluoropyridine has been a subject of spectroscopic analysis. Doraiswamy and Sharma (1976) determined the rotational and centrifugal distortion constants of 2,6-difluoropyridine from its microwave spectrum. This study provides valuable data for understanding the molecular structure and behavior of 2,6-difluoropyridine, including its dipole moment and quadrupole coupling constants of the nitrogen nucleus (Doraiswamy & Sharma, 1976).

Cluster Studies

Research on clusters involving 2,6-difluoropyridine and water has been conducted to understand their electronic spectra. Nibu, Okabe, and Shimada (2003) observed electronic spectra of bare and hydrogen-bonded clusters of 2,6-difluoropyridine with water in a supersonic free jet, revealing the existence of three isomers. These findings contribute to the understanding of hydrogen bonding and cluster formation in fluorinated pyridines (Nibu, Okabe, & Shimada, 2003).

Chemical Synthesis Applications

2,6-Difluoropyridine has been used in the synthesis of novel protein kinase C theta inhibitors. Katoh et al. (2017) reported a method to convert 3-substituted-2,6-difluoropyridines to various 2,3,6-trisubstituted pyridines, demonstrating the synthetic utility of 2,6-difluoropyridine derivatives in drug discovery. This highlights the compound's role in facilitating the synthesis of biologically active compounds (Katoh et al., 2017).

Safety And Hazards

2,6-Difluoropyridine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

properties

IUPAC Name

2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3F2N/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTGBRYMJKYYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164755
Record name 2,6-Difluoropyridine
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Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,6-Difluoropyridine

CAS RN

1513-65-1
Record name 2,6-Difluoropyridine
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Record name 2,6-Difluoropyridine
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Record name 1513-65-1
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Record name 2,6-Difluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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